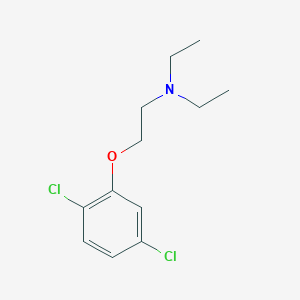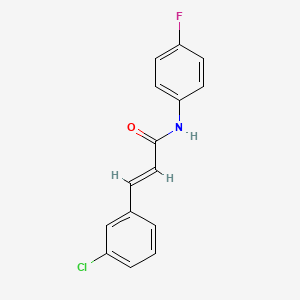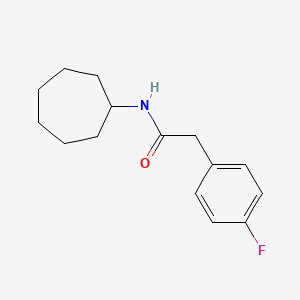
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU is a polar aprotic solvent that has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. In
Aplicaciones Científicas De Investigación
DMPU has been widely used in scientific research as a polar aprotic solvent due to its unique properties. It has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. DMPU has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds.
Mecanismo De Acción
The mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a polar aprotic solvent, which can stabilize reactive intermediates and facilitate chemical reactions. DMPU can also act as a hydrogen-bond acceptor, which can enhance the reactivity of certain chemical species.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DMPU. However, studies have shown that DMPU is not toxic to cells and can be used as a solvent in biological assays. DMPU has also been shown to enhance the solubility of certain drugs, which can improve their bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPU has several advantages as a solvent in laboratory experiments. It is a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU is also relatively inert and does not react with many chemicals. However, DMPU has some limitations. It is not compatible with certain chemicals, such as strong acids and bases. DMPU can also be difficult to remove from reaction mixtures, which can affect the purity of the final product.
Direcciones Futuras
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. Another area of interest is the use of DMPU in the synthesis of new compounds with potential biological activity. Additionally, research can be conducted on the potential applications of DMPU in various industries, such as pharmaceuticals and materials science.
Conclusion
In conclusion, DMPU is a polar aprotic solvent that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. It has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds. While the mechanism of action of DMPU is not well understood, it is believed to act as a polar aprotic solvent and a hydrogen-bond acceptor. DMPU has several advantages as a solvent in laboratory experiments, but it also has some limitations. Future research can be conducted on the development of new synthetic methods using DMPU, the synthesis of new compounds with potential biological activity, and the potential applications of DMPU in various industries.
Métodos De Síntesis
DMPU can be synthesized by reacting 4,6-dimethyl-2-pyridinamine with 3-nitrophenyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-10(2)15-13(7-9)17-14(19)16-11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTCGNGGPJQEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
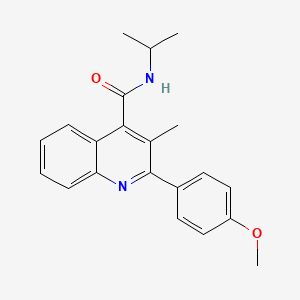
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
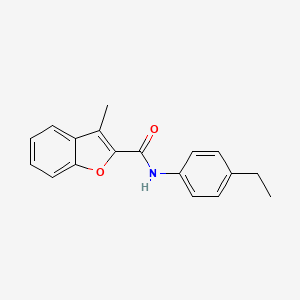
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
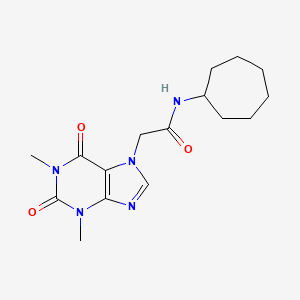
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
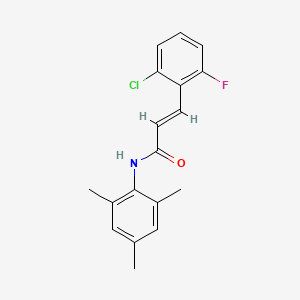
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)
